Cas no 1206905-48-7 (2H-1-Benzopyran-2-one, 7-bromo-3,4-dihydro-)

7-ブロモ-3,4-ジヒドロ-2H-1-ベンゾピラン-2-オンは、芳香族化合物の一種であり、ベンゾピラン骨格にブロモ基とジヒドロ化構造を有する特徴的な化学物質です。この化合物は有機合成中間体としての応用が期待され、特に医薬品や機能性材料の開発において重要な役割を果たします。ブロモ基の反応性を活かした官能基変換が可能であり、分子設計の柔軟性に優れています。また、ジヒドロ化構造により安定性が向上しており、保存や取り扱いの面で利点があります。精密有機合成や創薬研究における多様な反応経路への適応性が高く、学術研究および産業用途での利用価値が認められています。

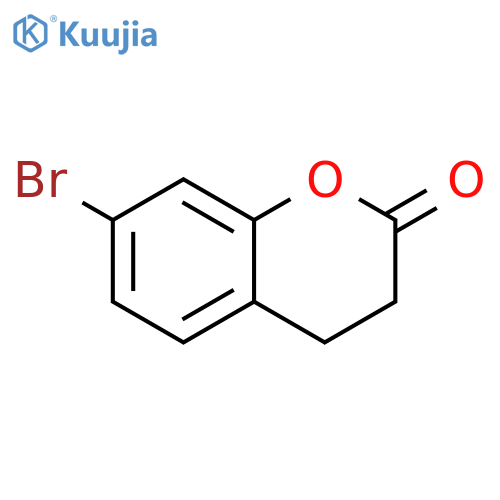

1206905-48-7 structure

商品名:2H-1-Benzopyran-2-one, 7-bromo-3,4-dihydro-

CAS番号:1206905-48-7

MF:C9H7BrO2

メガワット:227.054682016373

MDL:MFCD08144066

CID:2949435

PubChem ID:20083251

2H-1-Benzopyran-2-one, 7-bromo-3,4-dihydro- 化学的及び物理的性質

名前と識別子

-

- 2H-1-Benzopyran-2-one, 7-bromo-3,4-dihydro-

- 7-Bromochroman-2-one

- 7-bromo-2-oxo chroman

- SY289389

- 7-bromo-2-oxo-chroman

- 7-bromo-3,4-dihydrochromen-2-one

- DFCPFOHVVSSCNZ-UHFFFAOYSA-N

- MFCD08144066

- 1206905-48-7

- SCHEMBL8759192

- 7-Bromochromanone, AldrichCPR

-

- MDL: MFCD08144066

- インチ: 1S/C9H7BrO2/c10-7-3-1-6-2-4-9(11)12-8(6)5-7/h1,3,5H,2,4H2

- InChIKey: DFCPFOHVVSSCNZ-UHFFFAOYSA-N

- ほほえんだ: C1(=O)OC2=CC(Br)=CC=C2CC1

計算された属性

- せいみつぶんしりょう: 225.96294g/mol

- どういたいしつりょう: 225.96294g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 12

- 回転可能化学結合数: 0

- 複雑さ: 193

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 26.3Ų

- 疎水性パラメータ計算基準値(XlogP): 2.3

2H-1-Benzopyran-2-one, 7-bromo-3,4-dihydro- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Aaron | AR0240BM-1g |

7-Bromochroman-2-one |

1206905-48-7 | 95% | 1g |

$257.00 | 2025-02-13 | |

| Aaron | AR0240BM-100mg |

7-Bromochroman-2-one |

1206905-48-7 | 95% | 100mg |

$71.00 | 2025-02-13 | |

| Aaron | AR0240BM-5g |

7-Bromochroman-2-one |

1206905-48-7 | 95% | 5g |

$794.00 | 2025-02-13 | |

| abcr | AB589770-250mg |

7-Bromochroman-2-one; . |

1206905-48-7 | 250mg |

€253.60 | 2024-07-20 | ||

| abcr | AB589770-1g |

7-Bromochroman-2-one; . |

1206905-48-7 | 1g |

€400.20 | 2024-07-20 | ||

| abcr | AB589770-5g |

7-Bromochroman-2-one; . |

1206905-48-7 | 5g |

€1071.00 | 2024-07-20 | ||

| eNovation Chemicals LLC | Y1198030-10g |

7-Bromochroman-2-one |

1206905-48-7 | >95% | 10g |

$1210 | 2025-02-20 | |

| abcr | AB589770-10g |

7-Bromochroman-2-one; . |

1206905-48-7 | 10g |

€1773.00 | 2024-07-20 | ||

| eNovation Chemicals LLC | Y1198030-10g |

7-Bromochroman-2-one |

1206905-48-7 | >95% | 10g |

$1210 | 2025-03-01 | |

| eNovation Chemicals LLC | Y1198030-1g |

7-Bromochroman-2-one |

1206905-48-7 | >95% | 1g |

$240 | 2024-07-19 |

2H-1-Benzopyran-2-one, 7-bromo-3,4-dihydro- 関連文献

-

Marina Felloni,Alexander J. Blake,Peter Hubberstey,Simon J. Teat,Claire Wilson,Martin Schröder CrystEngComm, 2010,12, 1576-1589

-

Kyu-Ho Han,Chang-Hyun Lee,Mikio Kinoshita,Chan-Ho Oh,Ken-ichiro Shimada,Michihiro Fukushima Food Funct., 2016,7, 1814-1824

-

Ingolf Kahle,Oliver Tröber,Hannes Richter,Stefan Spange New J. Chem., 2013,37, 1479-1485

-

Ekaterina A. Ivanova,Mikhail A. Maslov,Tatyana O. Kabilova,Pavel A. Puchkov,Anna S. Alekseeva,Ivan A. Boldyrev,Valentin V. Vlassov,Galina A. Serebrennikova,Nina G. Morozova,Marina A. Zenkova Org. Biomol. Chem., 2013,11, 7164-7178

1206905-48-7 (2H-1-Benzopyran-2-one, 7-bromo-3,4-dihydro-) 関連製品

- 1823183-22-7(4-[2-(pyridin-3-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine)

- 1049735-43-4(4-(3,4,5-Trimethoxyphenyl)-1,3-thiazol-2-ylamine Hydrochloride)

- 946354-46-7(N-(3-fluoro-4-methylphenyl)-1-(4-fluorophenyl)methyl-2-oxo-1,2-dihydropyridine-3-carboxamide)

- 1100350-49-9({4-(Methoxy-methyl-amino)-methyl-thiazol-2-yl}-carbamic Acid tert-Butyl Ester)

- 2228149-52-6(2-(2-chloro-6-methylpyridin-4-yl)cyclopropane-1-carboxylic acid)

- 857494-03-2(2-{1-(3-chloro-4-fluorophenyl)-2,5-dioxopyrrolidin-3-ylsulfanyl}pyridine-3-carboxylic acid)

- 1804809-68-4(4-(Fluoromethyl)-6-hydroxy-3-methoxy-2-(trifluoromethoxy)pyridine)

- 1702061-14-0(1-(pentan-2-yl)cyclobutylmethanamine)

- 1805283-34-4(3-(Difluoromethyl)-2,4-dihydroxy-6-iodopyridine)

- 1566039-93-7({4H,5H,6H-cyclopentabthiophen-2-yl}methanesulfonamide)

推奨される供給者

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬